(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile
Description
Properties
IUPAC Name |
(E)-2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(2-methoxy-5-nitrophenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O5S/c1-26-17-5-3-15(23(24)25)7-13(17)6-14(9-21)20-22-16(10-29-20)12-2-4-18-19(8-12)28-11-27-18/h2-8,10H,11H2,1H3/b14-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEOMRZOGGLCMO-MKMNVTDBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile is a complex organic compound that features a thiazole ring, a benzo[d][1,3]dioxole moiety, and a nitrophenyl group. The structural diversity of this compound suggests significant potential for various biological activities, making it a candidate for further pharmacological investigations.
Structural Characteristics
The compound's structure can be broken down into several key components:
- Thiazole Ring : Known for its role in numerous biological activities, including antimicrobial and anticancer properties.
- Benzo[d][1,3]dioxole Moiety : Often associated with anti-inflammatory and antioxidant effects.
- Acrylonitrile Functional Group : Imparts additional reactivity that can lead to diverse biological interactions.
Biological Activity Predictions
Due to its structural features, this compound is predicted to exhibit a range of pharmacological activities. Computer-aided predictions suggest potential interactions with multiple biological targets, enhancing its therapeutic applicability in medicinal chemistry .
Case Study 1: AChE Inhibition
Research on thiazole derivatives has shown varying degrees of AChE inhibition. For example, compounds structurally related to this compound exhibited IC50 values ranging from 0.028 µM to 0.147 µM against AChE, indicating strong potential for neuroprotective applications .
Case Study 2: Antioxidant Effects
In vivo studies have demonstrated that thiazole-containing compounds can mitigate oxidative stress in animal models exposed to gamma radiation. These studies measured levels of glutathione and myeloperoxidase as indicators of oxidative damage and antioxidant activity .
Data Table: Comparative Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Thiazole + Benzo[d][1,3]dioxole + Acrylonitrile | Antioxidant, AChE Inhibition |
| Thiazole Derivative A | Thiazole + Phenolic Group | Antimicrobial |
| Thiazole Derivative B | Thiazole + Nitro Group | Anticancer |
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations :
- Substituent Diversity: The target compound’s 2-methoxy-5-nitrophenyl group distinguishes it from analogs like 7f (pyridinyl) and 7g (chlorophenyl-furanyl).
- Synthesis : All compounds are synthesized via aldol condensation (), but the target requires 2-methoxy-5-nitrobenzaldehyde, which may reduce yield compared to simpler aldehydes (e.g., pyridine-3-carbaldehyde in 7f ) .
- Benzodioxole vs. Benzothiazole : Compound 27 shares the benzodioxole moiety but lacks the thiazole ring, highlighting the thiazole’s role in modulating electronic properties .
Spectroscopic and Physicochemical Properties
Table 2: Spectral Data and Physical Properties
| Compound Name | IR (CN Stretch, cm⁻¹) | ¹H NMR Highlights | ¹³C NMR Highlights | Application/Activity |
|---|---|---|---|---|
| Target Compound | ~2200* | Aromatic protons (δ 7.5–8.2), OCH₃ (δ ~3.9) | Benzodioxole carbons (δ 100–150), Nitro (δ ~125) | Potential sensor or bioactive agent |
| (E)-2-(Benzo[d]thiazol-2-yl)-3-(pyridin-3-yl)acrylonitrile (7f) | 2215 | Pyridine protons (δ 8.5–9.0) | Pyridine carbons (δ 120–150) | Not reported |
| (E)-3-(Benzo[d][1,3]dioxol-5-yl)-2-(4-nitrophenyl)acrylonitrile (27) | 2218 | Benzodioxole protons (δ 6.8–7.0) | Nitrophenyl carbons (δ 120–140) | Intermediate for fluorescent probes |
| TP1 Dye | 2210 | Thiophene (δ 7.2–7.5), Diphenylamino (δ 7.3–7.8) | Thiophene (δ 120–130), Diphenylamino (δ 140–150) | Cyanide anion sensor (LOD: 4.24 × 10⁻⁸ M) |
*Predicted based on analogs.
Key Findings :
- IR Spectroscopy : All compounds exhibit CN stretches near 2200 cm⁻¹, confirming acrylonitrile backbone integrity .
- NMR Signatures : The target’s ¹H NMR would show distinct methoxy (δ ~3.9) and nitro-aromatic protons (δ 8.0–8.5), while 27 lacks the thiazole ring but shares benzodioxole signals .
- Functional Applications: TP1’s diphenylamino-thiophene group enables cyanide sensing, whereas the target’s nitro group may facilitate redox-based applications or bioactivity .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for (E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile?
- Methodology : The compound can be synthesized via Knoevenagel condensation between a substituted phenylacrylonitrile precursor and a functionalized thiazole derivative. For example, a general procedure involves reacting substituted benzodioxolyl-thiazole acetonitrile with 2-methoxy-5-nitrobenzaldehyde in the presence of a base (e.g., sodium methoxide) in anhydrous methanol. Purification is typically achieved via silica-gel column chromatography using ethyl acetate/petroleum ether gradients .
- Key Steps :
- Formation of the acrylonitrile backbone via base-catalyzed condensation.
- Use of DMSO-d6 or THF as solvents to enhance reaction efficiency .
- Final purification via recrystallization (e.g., from heptane or ethanol-DMF mixtures) to ensure >95% purity .
Q. How is the stereochemical configuration (E/Z) of the acrylonitrile moiety confirmed experimentally?
- Analytical Methods :
- 1H NMR : Coupling constants (J) between vinyl protons (typically 12–16 Hz for trans (E) configuration). For example, in related compounds, an E-configuration is confirmed by a coupling constant of ~16 Hz for the α,β-unsaturated protons .
- X-ray Crystallography : Definitive confirmation of stereochemistry via single-crystal analysis, as demonstrated for structurally similar acrylonitrile derivatives .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound, particularly in multi-step reactions?
- Optimization Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics for condensation steps, while THF is optimal for acylations .
- Catalyst Use : Triethylamine or pyridine enhances nucleophilic substitution reactions (e.g., acylation with pivaloyl chloride), achieving yields up to 44% .
- Temperature Control : Reflux in ethanol for 2–48 hours ensures complete cyclization in thiazole-forming steps .
- Table: Yield Comparison Across Synthetic Routes
| Step | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Knoevenagel Condensation | DMSO-d6 | NaOMe | 65–70 | |
| Acylation | THF | Et₃N | 44 | |
| Cyclization | Ethanol | None | 78 |
Q. How do researchers resolve contradictions in spectral data (e.g., NMR vs. elemental analysis)?
- Case Study : In a related acrylonitrile derivative, elemental analysis revealed a 0.2% deviation in carbon content compared to NMR data. Resolution involved:
- Repeating Combustion Analysis to rule out hygroscopicity errors.
- 2D NMR (HSQC, HMBC) to confirm peak assignments and rule out impurities .
- Best Practices :
- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular formula confirmation.
- Use deuterated solvents to eliminate solvent interference in NMR .
Q. What computational approaches are used to predict the compound’s reactivity or binding affinity in biological systems?
- In Silico Methods :
- DFT Calculations : Optimize molecular geometry and calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For example, the nitro group’s electron-withdrawing effect lowers LUMO energy, enhancing reactivity .
- Molecular Docking : Screen against targets like cyclooxygenase-2 (COX-2) using AutoDock Vina, with binding affinity scores validated via in vitro assays .
Experimental Design Considerations
Q. How to design a stability study for this compound under physiological conditions?
- Protocol :
- pH Stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC .
- Photostability : Expose to UV light (320–400 nm) and analyze by TLC for isomerization or decomposition .
Q. What strategies mitigate toxicity risks during in vivo neurogenesis studies (e.g., hippocampal neurogenesis)?
- Preclinical Testing :
- Dose Escalation : Start at 0.1 mg/kg (rats) to assess acute toxicity via serum ALT/AST levels .
- BBB Permeability : Use logP calculations (predicted ~3.2) and in situ perfusion models to optimize brain uptake .
Data Interpretation Challenges
Q. How to interpret conflicting bioactivity data between in vitro and in vivo models?
- Case Example : A related compound showed potent COX-2 inhibition in vitro (IC₅₀ = 0.8 µM) but limited efficacy in vivo due to rapid hepatic metabolism. Solutions included:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
